Clinical trials have shown promising results for larotrectinib in treating various TRK fusion-positive cancers, including:
Larotrectinib is an orally administered small molecule designed to inhibit tropomyosin receptor kinases (TRK), specifically TRKA, TRKB, and TRKC. These receptors are critical for neurotrophin signaling, which is often dysregulated in various cancers due to genetic fusions involving the NTRK genes (NTRK1, NTRK2, and NTRK3). Larotrectinib was granted accelerated approval by the U.S. Food and Drug Administration in November 2018 for the treatment of TRK fusion-positive solid tumors, making it one of the first tissue-agnostic therapies approved for cancer treatment .
The chemical formula for larotrectinib is C21H22F2N6O2, and it is often administered as larotrectinib sulfate, which has a molecular weight of approximately 526.52 g/mol . The compound appears as an off-white to pinkish-yellow solid and shows varying solubility depending on pH levels, being very soluble at pH 1.0 and freely soluble at pH 6.8 .
Larotrectinib acts by specifically targeting the TrkA, TrkB, and TrkC tropomyosin receptor tyrosine kinases (TRKs) []. These proteins are overactive due to NTRK gene fusions in some cancers. By binding to the ATP-binding pocket of these TRKs, larotrectinib inhibits their signaling pathways, ultimately leading to cancer cell death or growth arrest.
Clinical trials have shown larotrectinib to be well-tolerated, but side effects like fatigue, dizziness, nausea, and vomiting are common. It can also cause dose-dependent effects on blood pressure and QT interval prolongation on electrocardiograms. Larotrectinib is categorized as pregnancy category D due to potential risks to the developing fetus [].
Larotrectinib functions primarily through its ability to bind to TRK receptors, inhibiting their activation by neurotrophins. This binding prevents downstream signaling pathways that promote cell survival and proliferation in tumor cells with TRK fusions . The inhibition mechanism can be summarized as follows:
Larotrectinib exhibits potent biological activity against tumors harboring TRK fusions. In vitro studies have shown that it inhibits TRKA, TRKB, and TRKC with IC50 values ranging from 5 to 11 nM, while showing minimal activity against point mutations in the kinase domain that confer resistance . The compound has demonstrated significant anti-tumor activity in various preclinical models and clinical trials involving patients with TRK fusion-positive cancers .
The synthesis of larotrectinib involves a multi-step chemical process that typically includes:
Larotrectinib is primarily used in oncology for treating solid tumors that exhibit TRK gene fusions. Its applications include:
Interaction studies indicate that larotrectinib is predominantly metabolized by cytochrome P450 enzyme CYP3A4. It does not significantly inhibit or induce other major cytochrome P450 enzymes or transporters at clinically relevant concentrations . This metabolic profile suggests a lower risk of drug-drug interactions compared to other oncology agents.
Several compounds share structural or functional similarities with larotrectinib, particularly those targeting receptor tyrosine kinases. Below is a comparison highlighting their unique characteristics:
Compound Name | Mechanism of Action | Unique Features |
---|---|---|
Entrectinib | Inhibits TRKA, TRKB, TRKC | Active against both TRK fusions and ROS1 fusions |
Crizotinib | Inhibits ALK and ROS1 | Primarily used for non-small cell lung cancer |
Alectinib | Selective ALK inhibitor | Used for ALK-positive non-small cell lung cancer |
Selpercatinib | Selective RET inhibitor | Targets RET fusions in various cancers |
Larotrectinib stands out due to its specific focus on TRK fusions across multiple tumor types without being limited by tissue origin. This tissue-agnostic approach represents a significant advancement in personalized cancer therapy.
"Vitrakvi Product information". Health Canada. Retrieved 29 May 2022.
"Summary Basis of Decision (SBD) for Vitrakvi". Health Canada. Retrieved 29 May 2022.
"Vitrakvi". Therapeutic Goods Administration (TGA). 16 September 2020. Retrieved 22 September 2020.
"Vitrakvi- larotrectinib capsule Vitrakvi- larotrectinib solution, concentrate". DailyMed. 26 July 2019. Retrieved 22 September 2020.
"STATEMENT ON A NONPROPRIETARY NAME ADOPTED BY THE USAN COUNCIL" (PDF). ama-assn.org. October 26, 2016.
Berger S, Martens UM, Bochum S (2018). "Larotrectinib (LOXO-101)". Recent Results in Cancer Research. Fortschritte der Krebsforschung. Progres dans les Recherches Sur le Cancer. Recent Results in Cancer Research. 211: 141–151. doi:10.1007/978-3-319-91442-8_10. ISBN 978-3-319-91441-1. PMID 30069765.
Federman N, McDermott R (October 2019). "Larotrectinib, a highly selective tropomyosin receptor kinase (TRK) inhibitor for the treatment of TRK fusion cancer". Expert Review of Clinical Pharmacology. 12 (10): 931–939. doi:10.1080/17512433.2019.1661775. PMID 31469968.
Scott LJ (February 2019). "Larotrectinib: First Global Approval". Drugs. 79 (2): 201–206. doi:10.1007/s40265-018-1044-x. PMID 30635837. S2CID 57772716.
"Larotrectinib". AdisInsight. Retrieved 31 January 2017.
Novel Agent Shows Antitumor Activity in TRK-Fusion Cancers. June 2017
"FDA approves larotrectinib for solid tumors with NTRK gene fusions". U.S. Food and Drug Administration (FDA). November 26, 2018.
Dun L (27 November 2018). "FDA approves a new cancer drug targeted to genetic mutation, not cancer type". NBC. Retrieved 3 Dec 2018.
New Drug Therapy Approvals 2018 (PDF). U.S. Food and Drug Administration (FDA) (Report). January 2019. Retrieved 16 September 2020.
Study of LOXO-101 (Larotrectinib) in Subjects With NTRK Fusion Positive Solid Tumors (NAVIGATE)
Gallagher J (2019-09-23). "'Revolutionary' new class of cancer drugs approved". Retrieved 2019-09-30.
"Vitrakvi EPAR". European Medicines Agency (EMA). 23 July 2019. Retrieved 22 September 2020.